molecular formula C9H8BrN B3430690 7-Bromo-3-methyl-1H-indole CAS No. 853355-96-1

7-Bromo-3-methyl-1H-indole

Cat. No. B3430690
CAS RN: 853355-96-1
M. Wt: 210.07 g/mol
InChI Key: NNHOFIYUZHKOFD-UHFFFAOYSA-N
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Description

7-Bromoindole is a 7-substituted indole derivative . It has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years . One method involves the synthesis from 7-bromoindole-2-carboxylic acid . Another approach involves the Fischer indole cyclization of certain compounds in the presence of glacial AcOH and a concentrated HCl mixture .


Molecular Structure Analysis

The molecular structure of 7-Bromo-3-methyl-1H-indole is represented by the linear formula C9H8BrN .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of 5-HT6 Antagonists : Isherwood et al. (2012) reported the efficient synthesis of a potent 5-HT6 antagonist derived from an epiminocyclohept[b]indole scaffold, indicating its potential application in advanced biological testing (Isherwood et al., 2012).

  • Anticancer Properties : Yılmaz et al. (2020) identified 3-Bromo-1-Ethyl-1H-Indole as a potent anticancer agent, showing substantial selective cytotoxicity towards cancer cell lines and promising glutathione S-transferase isozymes inhibition (Yılmaz et al., 2020).

  • Synthesis of 3-Hydroxyl-bromo Indoles Derivatives : Wei (2011) synthesized 3-hydroxyl-bromo indole derivatives with potential antitumor, antipyretic analgesic, and hindered amine applications (Wei, 2011).

Photophysical and Chemical Studies

  • Photophysical Properties of Indole Derivatives : Pereira et al. (2010) studied the photophysical properties of new fluorescent indole derivatives obtained from β-brominated dehydroamino acids. These compounds were identified as good candidates for fluorescent probes, especially in response to fluoride ions (Pereira et al., 2010).

  • Crystal Structure and Hydrogen Bonding Studies : Mphahlele (2018) investigated the crystal structure and hydrogen bonding of 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyl)indoles, providing insights into their structural properties and potential applications (Mphahlele, 2018).

Potential for Antiproliferative Activities

  • Antiproliferative Potency Towards Cancer Cell Lines : Fawzy et al. (2018) synthesized new indole derivatives with significant in-vitro antiproliferative activity towards human breast cancer cell lines, indicating potential applications in cancer treatment (Fawzy et al., 2018).

Mechanism of Action

Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new derivatives . They have been used as biologically active compounds for the treatment of various conditions, including cancer cells, microbes, and different types of disorders in the human body .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been categorized as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

7-bromo-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHOFIYUZHKOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-methyl-1H-indole

CAS RN

853355-96-1
Record name 7-BROMO-3-METHYL-1H-INDOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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